Cas no 23814-84-8 (6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate)

6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate 化学的及び物理的性質
名前と識別子
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- 6β-Chloro-7α-hydroxy-6,7-dihydro Cyproterone Acetate
- A,17-dihydroxy-3'H-cyclopropa[1,2]pregna-1,4-diene-3,20-dione 17-Acetate
- A,2
- A-Chloro-1
- A-Chloro-7
- A-dihydro-7
- A-hydroxy-6,7-dihydro Cyproterone Acetate
- 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate
-
計算された属性
- せいみつぶんしりょう: 434.18600
じっけんとくせい
- PSA: 80.67000
- LogP: 3.45320
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C366615-25mg |
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate |
23814-84-8 | 25mg |
$ 1453.00 | 2023-09-08 | ||
TRC | C366615-2.5mg |
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate |
23814-84-8 | 2.5mg |
$ 184.00 | 2023-09-08 | ||
A2B Chem LLC | AF62674-25mg |
6ß-Chloro-7a-hydroxy-6,7-dihydrocyproterone acetate |
23814-84-8 | 25mg |
$1512.00 | 2024-04-20 | ||
A2B Chem LLC | AF62674-2.5mg |
6ß-Chloro-7a-hydroxy-6,7-dihydrocyproterone acetate |
23814-84-8 | 2.5mg |
$297.00 | 2024-04-20 |
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetateに関する追加情報
Introduction to 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate (CAS No. 23814-84-8)
6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate (CAS No. 23814-84-8) is a synthetic derivative of the steroid cyproterone, which is widely recognized for its antiandrogenic properties. This compound has gained significant attention in the fields of endocrinology and oncology due to its potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, pharmacological properties, and recent research advancements of 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate.
The chemical structure of 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate is characterized by a chloro substitution at the 6b position and a hydroxyl group at the 7a position. These modifications enhance the compound's antiandrogenic activity and improve its pharmacokinetic profile. The acetate ester at the 17-position further contributes to its stability and bioavailability. The molecular formula of this compound is C23H30O4Cl, with a molecular weight of approximately 409.93 g/mol.
In terms of pharmacological properties, 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate exhibits potent antiandrogenic effects by competitively inhibiting the binding of androgens to the androgen receptor. This mechanism of action makes it a valuable candidate for the treatment of conditions associated with excessive androgen activity, such as hirsutism, acne, and prostate cancer. Recent studies have also explored its potential in managing hormone-sensitive breast cancer and other hormone-dependent disorders.
Clinical trials have demonstrated that 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate is well-tolerated with a favorable safety profile. Common side effects include mild gastrointestinal discomfort and changes in libido, which are generally manageable with appropriate dosing and monitoring. However, long-term use may require periodic assessment to monitor for potential adverse effects on liver function and other organ systems.
The therapeutic potential of 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate extends beyond its antiandrogenic properties. Recent research has highlighted its anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in treating inflammatory conditions such as acne vulgaris and rosacea. These findings suggest that the compound could be developed into a multi-faceted therapeutic agent with broad clinical applications.
In addition to its therapeutic uses, 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate has been studied for its potential as a research tool in understanding the mechanisms of androgen action and receptor signaling. Its high affinity for the androgen receptor makes it an excellent candidate for in vitro assays and animal models designed to investigate hormonal regulation and signaling pathways.
The synthesis of 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the introduction of the chloro substituent via electrophilic aromatic substitution and the formation of the hydroxyl group through selective oxidation reactions. The final step involves esterification to form the acetate ester, which enhances the compound's stability and solubility.
In conclusion, 6b-Chloro-7a-hydroxy-6,7-dihydro Cyproterone Acetate (CAS No. 23814-84-8) is a promising compound with significant therapeutic potential in various medical fields. Its unique chemical structure and pharmacological properties make it an attractive candidate for further clinical development. Ongoing research continues to uncover new applications and mechanisms of action, solidifying its position as an important molecule in modern medicine.
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